2,6-Dichloro-N-methylaniline
Description
Contextualization within Halogenated Aniline (B41778) Chemistry Research
Halogenated anilines are a class of compounds that have been instrumental in the advancement of organic chemistry since the latter part of the 19th century. smolecule.com The reactivity of these compounds is heavily influenced by the nature and position of the halogen substituents on the aromatic ring. In the case of 2,6-dichloro-N-methylaniline, the two chlorine atoms are electron-withdrawing, which can affect the reactivity of the aniline ring in various chemical reactions. The N-methyl group further modulates the electron density of the molecule. smolecule.com
The synthesis of halogenated anilines can be challenging due to the high reactivity of aniline and phenol (B47542) substrates towards electrophilic halogenation, which can often lead to issues with regioselectivity and stoichiometry. nih.gov This has spurred the development of new synthetic methods for the regioselective halogenation of these electron-rich aromatic compounds. nih.gov
Significance in Advanced Organic Synthesis and Industrial Applications
This compound is a versatile intermediate in the synthesis of a wide array of organic compounds. Its applications span across several industries, including pharmaceuticals, agrochemicals, and the production of dyes and polymers.
In the pharmaceutical industry, it serves as a precursor for the synthesis of various drugs and therapeutic agents. It is also utilized in the production of pesticides and herbicides within the agrochemical sector. nbinno.com Furthermore, this compound is an essential building block in the manufacturing of certain dyes, such as azo dyes, which are extensively used in the textile industry. nbinno.comontosight.ai The polymer industry also utilizes this compound in the production of various polymers. nbinno.com
Key Research Avenues and Methodological Approaches
Current research on this compound is exploring its potential biological activities, including antimicrobial and anticancer properties. The mechanism of action in biological systems is thought to involve its interaction with specific molecular targets, potentially inhibiting certain enzymes or interfering with cellular processes by binding to receptors or proteins.
Several methodological approaches are employed in the study of this compound. Synthesis often involves the reduction of 2,6-dichloronitrobenzene or the chlorination of N-methylaniline. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for its identification and quantification in various samples. greenpeace.to Stability studies under different storage conditions are also conducted to ensure its integrity over time.
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₇Cl₂N |
| Molecular Weight | 176.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 56462-00-1 |
| Solubility | Soluble in water and organic solvents |
This data is compiled from multiple sources. simsonpharma.comscbt.com
Synthetic Methods for Halogenated Anilines
| Method | Description |
| Reduction of Nitroaromatics | A common method for synthesizing anilines involves the reduction of the corresponding nitro compound. For instance, this compound can be synthesized by the reduction of 2,6-dichloronitrobenzene. |
| Halogenation of Anilines | Direct halogenation of anilines is another route. The chlorination of N-methylaniline can yield this compound. However, controlling the regioselectivity can be a challenge. nih.gov |
| Multi-step Synthesis | More complex halogenated anilines can be prepared through multi-step processes involving protection and deprotection of functional groups to achieve the desired substitution pattern. google.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFKKCYRHRKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562162 | |
| Record name | 2,6-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56462-00-1 | |
| Record name | 2,6-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Pathways, Mechanistic Investigations, and Reactivity Profiling
Electrophilic Aromatic Substitution Reactions on the Dichloroaniline Moiety
The N-methylamino group is a powerful activating group that typically directs incoming electrophiles to the ortho and para positions. However, in 2,6-Dichloro-N-methylaniline, the two ortho positions are blocked by chlorine atoms. This leaves the para (4-position) and the two meta (3- and 5-positions) as potential sites for substitution. The chlorine atoms themselves are deactivating but are ortho,para-directing. Their combined electronic and steric influence is significant.
Research on the electrophilic substitution of closely related 2,6-dihaloacetanilides provides critical insights. For instance, the mixed acid nitration of 2,6-dichloroacetanilide, a compound where the nitrogen is acylated, results predominantly in the formation of the 3-nitro derivative. researchgate.net This outcome demonstrates a strong steric inhibition of substitution at the 4-position (para to the nitrogen), which is sterically crowded by the two ortho chlorine atoms. The substitution is therefore directed to the less hindered 3-position (meta to the N-acetyl group). researchgate.net A similar result was observed in the nitrosation:nitration of the methanesulfonamide (B31651) of 2,6-dimethylaniline. researchgate.net These findings suggest that electrophilic substitution on this compound would likewise favor the 3- and 5-positions.
| Substrate | Reaction | Major Product | Reference |
|---|---|---|---|
| 2,6-Dichloroacetanilide | Mixed Acid Nitration | 2,6-Dichloro-3-nitroacetanilide | researchgate.net |
| 2-Chloro-6-methylacetanilide | Mixed Acid Nitration | Predominantly 3-nitro derivative | researchgate.net |
Nucleophilic Reactivity at the Nitrogen Center of N-Methylanilines
The nitrogen atom in N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. It can react with a variety of electrophiles. However, the nucleophilicity of the nitrogen in this compound is expected to be reduced compared to N-methylaniline due to the electron-withdrawing inductive effect of the two chlorine atoms. Furthermore, the ortho-chloro substituents exert a significant steric hindrance around the nitrogen center, impeding the approach of electrophiles.
Kinetic studies on the reaction of N-methylaniline with electrophiles like 2,4-dinitrofluorobenzene have been used to prove the intermediate complex mechanism for aromatic nucleophilic substitution (SNAr). acs.org While specific kinetic data for this compound is not detailed, it is established that such reactions are sensitive to steric effects. researchgate.net In reactions involving deprotonated N-alkylanilines with electrophiles like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with N-methylaniline were found to be unselective, producing mixtures of products from displacement at various sites. thieme-connect.com This highlights the challenge in controlling reactions at the nitrogen center, even when it is rendered more nucleophilic by deprotonation. thieme-connect.com
Investigations into Carbon-Nitrogen Bond Transformations
The carbon-nitrogen (C-N) bond in this compound can be both formed via cross-coupling reactions and cleaved under specific conditions. The synthesis of substituted anilines often relies on transition-metal-catalyzed C-N bond formation. researchgate.net Copper- and palladium-catalyzed amination reactions have been developed for coupling aryl halides with amines. nih.govacs.org These methods are often compatible with sterically hindered anilines, such as 2,6-dimethylaniline, suggesting that this compound could potentially be synthesized or utilized in similar cross-coupling strategies. researchgate.netnih.gov
Conversely, the C-N bond can be activated for cleavage. Mechanistic studies have shown that halogenation at the ortho positions of an aniline (B41778) is crucial for inducing selective C-N bond cleavage. rsc.org In a deaminative cyclization reaction, an ortho-dichlorinated intermediate was identified, which subsequently underwent C-N bond scission. rsc.orgrsc.org The study explicitly identified 2,6-dichloro-4-methylaniline (B1232004) as a byproduct of a reaction involving halogenation-induced C-N bond activation, underscoring that the 2,6-dichloro substitution pattern facilitates this transformation through both steric and electronic effects. rsc.orgrsc.org Quaternization of the nitrogen atom, for example through protonation by an acid or reaction with an electrophile like N-chlorosuccinimide (NCS), further activates the C-N bond, making the amine moiety a better leaving group. rsc.orgrsc.org
Chemo- and Regioselectivity in Halogenated Aniline Reactions
Controlling selectivity is a central theme in the chemistry of substituted anilines. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.
In electrophilic aromatic substitutions, the regioselectivity is dictated by the interplay of directing groups. While an N-methylamino group would normally direct an incoming electrophile to the para position, the steric hindrance from the two ortho-chlorine atoms in this compound can override this preference, favoring substitution at the less hindered meta position. researchgate.net However, high ortho-selectivity can be achieved in the halogenation of N-methylaniline itself by using specific iron catalysts like Fe(OTs)₃. nih.govsemanticscholar.org This catalytic system favors ortho-bromination and chlorination, demonstrating that selectivity can be controlled through catalyst choice, potentially overriding the inherent electronic preferences of the substrate. nih.govsemanticscholar.org
| Substrate | Reagent | Catalyst | o/m/p Ratio | Reference |
|---|---|---|---|---|
| N-Methylaniline | NBS | None | 32/23/45 | nih.govsemanticscholar.org |
| N-Methylaniline | NBS | Fe(OTs)₃ | 66/0/34 | nih.govsemanticscholar.org |
| N-Methylaniline | TCICA | Fe(OTs)₃ | 90/0/10 | nih.gov |
In copper-catalyzed C-N coupling reactions, high regioselectivity has been observed. For instance, the amination of 2,4-dichlorobenzoic acid with an aniline derivative occurs exclusively at the chlorine ortho to the carboxylic acid, leaving the other chlorine untouched. nih.gov This demonstrates that activating groups on the ring can precisely direct the site of reaction, a principle applicable to other halogenated anilines. nih.gov
Studies of Bond Cleavage Reactions Induced by N-Methylanilines
N-methylaniline derivatives can participate in reactions that lead to bond cleavage, either within their own structure or in a reaction partner. As discussed previously, the C-N bond of an ortho-dihaloaniline can be cleaved in a process facilitated by halogenation and N-quaternization. rsc.orgrsc.org This deaminative cyclization is a prime example of the aniline derivative undergoing bond cleavage itself. rsc.org
Furthermore, N-alkylamines are widely used in oxidative cross-dehydrogenative coupling (CDC) reactions. sioc-journal.cn These reactions often proceed via the formation of an α-amino radical or an iminium ion intermediate, which involves the cleavage of a C-H bond adjacent to the nitrogen atom. sioc-journal.cnbeilstein-journals.org While these studies often focus on forming new bonds, the initial activation step is a bond cleavage event induced by an oxidant and often a metal catalyst. The resulting reactive intermediates can then engage in a variety of transformations. sioc-journal.cnbeilstein-journals.org
Computational and Theoretical Chemistry Studies of 2,6 Dichloro N Methylaniline
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are a cornerstone in the theoretical investigation of 2,6-Dichloro-N-methylaniline, offering a microscopic view of its structure and energy.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) methods are powerful tools for modeling the properties of this compound. Ab initio calculations, such as the STO-3G level of molecular orbital theory, have been employed to investigate the molecule's conformational preferences and rotational barriers. cdnsciencepub.com These methods are derived directly from theoretical principles without the inclusion of experimental data.
DFT methods, like B3LYP, are also widely used and have proven to be very effective for vibrational and electronic analysis of similar aniline (B41778) derivatives. researchgate.netresearchgate.net These approaches balance computational cost and accuracy, making them suitable for studying the electronic structure, force fields, and energies of atomistic systems. researchgate.netsemanticscholar.org For instance, DFT calculations can be used to optimize molecular geometry and predict various molecular properties. semanticscholar.org
Conformational Analysis and Rotational Barrier Determinations
The conformation of this compound is significantly influenced by the steric hindrance of the two chlorine atoms in the ortho positions. STO-3G molecular orbital calculations indicate that for the 2,6-dichloro derivative of N-methylaniline, the N-H and N-C(H3) bonds are situated on opposite sides of the benzene (B151609) plane. cdnsciencepub.com This arrangement suggests a considerable loss of conjugation between the nitrogen lone pair and the π orbitals of the benzene ring. cdnsciencepub.com
The rotational barrier around the C(sp²)–N bond is a key aspect of its conformational dynamics. Theoretical calculations help in understanding the energy required for this rotation. For comparison, calculations on N-methylaniline and its 2,6-difluoro derivative show calculated barriers that can be fitted to a twofold potential. cdnsciencepub.com The study of such barriers provides insight into the interplay of steric and electronic effects on the molecule's flexibility. cdnsciencepub.com
Characterization of Ground State and Transition State Geometries
Computational methods are crucial for characterizing the geometries of both the ground state and transition states of this compound. The ground-state energy for the 2,6-difluoro derivative, a related compound, has been computed at the STO-3G MO level. cdnsciencepub.com For the 2,6-dichloro derivative, calculations reveal specific dihedral angles and tilt angles that define its three-dimensional structure. cdnsciencepub.com For example, in the 2,6-dichloro derivative, the C₂C₁NC dihedral angle and the tilt of the methyl group relative to the benzene plane are key geometric parameters determined through these calculations. cdnsciencepub.com Understanding these geometries is essential for elucidating reaction mechanisms and predicting chemical behavior.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of this compound. The interaction between the nitrogen lone pair and the aromatic π system is a central feature. In 2,6-disubstituted anilines, steric hindrance from the ortho substituents can force the amino group out of the plane of the benzene ring, thereby reducing the overlap between the nitrogen lone pair and the π orbitals. cdnsciencepub.com This has a significant impact on the molecule's electronic properties and reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energies of these frontier orbitals influence the molecule's ability to donate or accept electrons. For related compounds, HOMO-LUMO analysis has been performed using DFT to understand charge transfer within the molecule. semanticscholar.org
Predictive Models for Chemical Properties and Reaction Mechanisms
Predictive models, often based on quantum chemical calculations, are valuable for forecasting the chemical properties and reaction mechanisms of this compound.
Fukui Function and Reactivity Descriptor Analysis
The Fukui function is a key concept in conceptual DFT that helps in predicting the reactivity of different sites within a molecule. scholarsresearchlibrary.com It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. scholarsresearchlibrary.com This allows for the identification of sites that are most susceptible to electrophilic, nucleophilic, or radical attack. scholarsresearchlibrary.com
Analysis of Fukui functions and other reactivity descriptors like local softness and electrophilicity can provide a detailed picture of the reactive nature of this compound. scholarsresearchlibrary.com For instance, by calculating the condensed Fukui functions for each atom, one can rank the atomic sites by their reactivity towards different types of reagents. scholarsresearchlibrary.com This type of analysis is instrumental in understanding and predicting the outcomes of chemical reactions involving this compound.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2,6 Dichloro N Methylaniline
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Assignment
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure and functional groups present in 2,6-Dichloro-N-methylaniline.
Key Vibrational Modes for this compound (Predicted based on related compounds):
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| N-H | Bending | 1580 - 1650 |
| C-N | Stretching | 1250 - 1340 |
| C-Cl | Stretching | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed molecular elucidation of this compound. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 2,6-dichloro-3-methylaniline (B30944), distinct signals are observed for the aromatic protons and the methyl protons. chemicalbook.com For this compound, one would expect to see signals corresponding to the N-methyl protons, the aromatic protons, and the N-H proton. The chemical shifts and coupling patterns of these signals are influenced by the electron-withdrawing effects of the two chlorine atoms.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the chloro and N-methyl substituents. rsc.org Studies on similar compounds like 2-chloro-N-methylaniline have utilized ¹³C NMR for structural confirmation. kau.edu.sa
Dynamic NMR studies can also be employed to investigate processes such as hindered rotation around the C-N bond or proton exchange phenomena. Acid-catalyzed rearrangement studies of related compounds like 2,6-dichloro-N-nitroaniline have been monitored using ¹H and ¹⁵N NMR, revealing insights into reaction mechanisms and the formation of intermediates. cdnsciencepub.com
Predicted ¹H and ¹³C NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (N-H) | Broad singlet | 1 |
| ¹H (Aromatic) | Multiplet | 3 |
| ¹H (N-CH₃) | Singlet | 3 |
| ¹³C (Aromatic) | Multiple signals | 6 |
| ¹³C (N-CH₃) | Single signal | 1 |
Mass Spectrometry (GC-MS, LC-MS, HRMS, EI-MS) for Identification and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound, even at trace levels. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful analytical tool.
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) at 70 eV is a common ionization method that generates a characteristic fragmentation pattern, which serves as a molecular fingerprint for identification. For instance, a key fragment could be the loss of a chlorine atom ([M-Cl]⁺). High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org
LC-MS is particularly useful for analyzing less volatile compounds or for samples in complex matrices. d-nb.info It offers high sensitivity and is often used in environmental and biological sample analysis. d-nb.info Both GC-MS/MS and LC-MS/MS (tandem mass spectrometry) can enhance selectivity and sensitivity, which is crucial for trace analysis in complex samples. d-nb.info
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV spectrum of anilines and their derivatives typically shows absorption bands arising from π → π* transitions within the benzene (B151609) ring. msu.edu The position and intensity of these bands are influenced by the substituents on the ring. For example, studies on 2-chloro-6-methylaniline (B140736) in ethanol (B145695) have identified absorption bands around 260, 285, and 306 nm. researchgate.net The presence of the N-methyl group and the two chlorine atoms in this compound will affect the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).
UV-Visible spectroscopy is also a valuable tool for monitoring the progress of chemical reactions involving this compound, as the disappearance of a reactant's characteristic absorption or the appearance of a product's absorption can be tracked over time.
Typical UV-Visible Absorption Data for Chloro-methylaniline Derivatives:
| Solvent | λmax (nm) |
| Ethanol | ~260, 285, 306 researchgate.net |
| General | 254 - 270 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form.
While specific crystallographic data for this compound was not found in the search results, studies on structurally related compounds, such as N-(2,4-dichlorobenzylidene)-3-methylaniline and methyl 2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]acetate, demonstrate the power of this technique. dergipark.org.trresearchgate.net These studies reveal detailed information about the molecular conformation, including the planarity of the benzene ring and the orientation of the substituent groups. dergipark.org.trresearchgate.net For this compound, X-ray crystallography would precisely define the C-N and C-Cl bond lengths and the C-N-C and C-C-Cl bond angles, providing unequivocal structural proof.
Voltammetric and Spectrophotometric Techniques
Voltammetric techniques are electrochemical methods that can be used for the quantitative analysis of electroactive compounds like this compound. These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.
Spectrophotometric methods, often used in conjunction with a derivatizing agent, can also be employed for the determination of anilines. For instance, a method for the determination of nitrogen in iron and steel involves a spectrophotometric measurement after reaction with phenol (B47542) and sodium hypochlorite (B82951) to form a colored compound. researchgate.net While not directly on this compound, this demonstrates the principle of using colorimetric reactions for quantification. A stability-indicating spectrophotometric method has been developed for the determination of related compounds in pharmaceutical formulations. pharaohacademy.com These approaches could potentially be adapted for the analysis of this compound.
Environmental Chemistry and Biotransformation Research of Halogenated Anilines
Environmental Fate and Transport of 2,6-Dichloro-N-methylaniline Derivatives
The environmental behavior of chlorinated anilines is governed by their physicochemical properties, which dictate their distribution and persistence in soil, water, and air. Generally, aromatic amines exhibit moderate to high water solubility, suggesting they are likely to be found predominantly in the hydrosphere if released into the environment. acs.org This characteristic facilitates their permeation through soil, creating a potential for groundwater contamination. acs.org
Derivatives like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are noted for their environmental persistence. acs.orgnih.gov While specific transport data for this compound is limited, its structural similarity to other persistent dichloroanilines suggests it may also be resistant to degradation. The parent compound, 2,6-dichloroaniline (B118687), is a known byproduct of the degradation of other chemicals, such as the pharmaceutical diclofenac (B195802), contributing to its environmental presence. nih.govresearchgate.net Regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) classify 2,6-dichloro-3-methylaniline (B30944) as a hazardous substance, citing its potential for bioaccumulation and toxicity to aquatic life as subjects of ongoing research. ontosight.ai The mobility and partitioning of these compounds in the environment are critical factors in assessing their risk.
Table 1: Environmental Characteristics of Selected Chloroanilines
| Compound | CAS Number | Molecular Formula | Key Environmental Characteristics |
| This compound | 56462-00-1 | C₇H₇Cl₂N | Precursor in chemical synthesis; data on environmental fate is limited but structurally similar to other persistent chloroanilines. ontosight.aienvironmentclearance.nic.in |
| 2,6-Dichloroaniline | 608-31-1 | C₆H₅Cl₂N | Used in dye and pesticide synthesis; byproduct of diclofenac degradation; considered an environmental hazard. nih.govnih.gov |
| 2,6-Dichloro-3-methylaniline | 64063-37-2 | C₇H₇Cl₂N | Classified as hazardous with potential for bioaccumulation and aquatic toxicity. ontosight.ainih.govbiosynth.comepa.gov |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | Considered persistent; subject to volatilization and photo-oxidation. nih.gov |
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | Considered persistent with low rates of hydrolysis, volatilization, and biodegradation. nih.gov |
Degradation Pathways and Mechanisms in Environmental Systems
The transformation of this compound in the environment can occur through several physical, chemical, and biological processes. These degradation pathways determine the compound's persistence and the nature of any resulting byproducts.
Photodegradation, or photolysis, is a major transformation pathway for many environmental contaminants initiated by the absorption of sunlight. diva-portal.org While direct photolysis studies on this compound are not widely available, research on structurally similar compounds provides insights into potential pathways. For instance, the photodegradation of the herbicide acetochlor, which also contains an N-alkylaniline structure, involves cleavage of the N-alkoxy group and can lead to the formation of N-methylated aniline (B41778) derivatives like [2-ethyl-6-methyl-N-methyl-aniline]. researchgate.net Another related compound, 3,6-dichloro-2-methylaniline, undergoes photolysis to generate byproducts such as 4-chloroaniline. The degradation of 2,6-dichloroaniline, the parent amine, can be induced by hydroxyl radicals generated during advanced oxidation processes, leading to dechlorination and aromatic ring cleavage. researchgate.net These examples suggest that photodegradation of this compound would likely involve transformations at the N-methyl group and dechlorination of the aromatic ring.
Microbial degradation is a critical process in the environmental breakdown of organic pollutants. For N-methylated anilines, the initial step is often N-demethylation. A study on the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. strain demonstrated that the first metabolic step is the removal of the methyl group, yielding formaldehyde (B43269) and the corresponding primary amine (4-nitroaniline). plos.org Applying this model to this compound, the expected initial biotransformation product would be 2,6-dichloroaniline.
The subsequent fate of the resulting 2,6-dichloroaniline is crucial. The general bacterial degradation pathway for chloroanilines involves enzymatic conversion to a chlorocatechol, followed by ring cleavage via either an ortho- or meta-cleavage pathway. frontiersin.orgnih.gov However, the position of the chlorine atoms significantly impacts the compound's biodegradability. Studies have shown that 2,6-dichloroaniline is particularly recalcitrant to microbial degradation. acs.org An enrichment culture capable of dechlorinating pentachloroaniline (B41903) and various other trichloro- and dichloroanilines was unable to dechlorinate 2,6-dichloroaniline. nih.gov Similarly, the dehalogenating bacterium Dehalococcoides strain CBDB1 did not show any activity towards 2,6-DCA. acs.org This suggests that while the initial N-demethylation of this compound may occur, the resulting 2,6-dichloroaniline is likely to be highly persistent in many microbial environments.
Table 2: Microbial Degradation Pathways for Aniline Derivatives
| Compound/Class | Initial Step | Key Intermediates | Degradation Pathway | Reference(s) |
| N-Methyl-4-nitroaniline | N-demethylation | 4-Nitroaniline, Formaldehyde | Aerobic degradation by Pseudomonas sp. | plos.org |
| Chloroanilines (general) | Oxidative deamination | Chlorocatechols | Ortho- or Meta-cleavage | frontiersin.orgnih.gov |
| 3,4-Dichloroaniline | Deamination | 4,5-Dichlorocatechol | Ortho-ring cleavage | frontiersin.org |
| 2,6-Dichloroaniline | Not readily degraded | N/A | Recalcitrant to dechlorination by several known cultures | acs.orgnih.gov |
Hydrolytic and Reductive Dechlorination Mechanisms
Hydrolysis and reductive dechlorination are two other key mechanisms that can lead to the breakdown of chlorinated aromatic compounds.
Hydrolytic Dechlorination involves the replacement of a chlorine atom with a hydroxyl group. While this can be a significant pathway for some chlorinated aromatics, its relevance for persistent compounds like dichloroanilines under typical environmental pH is often limited without microbial or significant chemical mediation. acs.org Laboratory studies have shown that hydrolysis can be achieved under more extreme conditions, such as using strong acids or bases at elevated temperatures, often as a step in chemical synthesis rather than environmental degradation. orgsyn.orgorgsyn.org
Reductive Dechlorination is the removal of chlorine atoms with the concurrent addition of electrons, a process that is particularly important in anaerobic environments like sediments and some groundwater aquifers. asm.org Numerous studies have documented the reductive dechlorination of various dichloroaniline isomers, such as the transformation of 3,4-dichloroaniline to 3-chloroaniline. asm.org However, as noted previously, the 2,6-dichloro substitution pattern confers significant resistance to this process. Multiple studies have found that microbial consortia capable of dechlorinating other DCA isomers fail to transform 2,6-dichloroaniline, indicating its high stability in anaerobic environments. acs.orgnih.gov
Formation of Environmentally Relevant Byproducts
The degradation of this compound and related compounds can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles.
A primary source of the parent compound, 2,6-dichloroaniline, in the environment is the degradation of the widely used anti-inflammatory drug diclofenac. nih.govresearchgate.net Sonochemical degradation of diclofenac has been shown to yield 2,6-dichloroaniline as a major and experimentally confirmed byproduct. nih.gov
Based on the degradation pathways of analogous compounds, the biotransformation of this compound is expected to initially produce 2,6-dichloroaniline and formaldehyde via N-demethylation. plos.org Given the recalcitrance of 2,6-dichloroaniline, it is likely to be a persistent byproduct of this initial transformation. acs.orgnih.gov
Further degradation of the aniline ring, if it occurs, would lead to other byproducts. Oxidation via hydroxyl radicals can result in ring cleavage, while more complete mineralization would yield carbon dioxide, ammonium (B1175870), and chloride ions. Photodegradation of related compounds has been shown to produce less chlorinated anilines, such as 4-chloroaniline.
Table 3: Common Precursors and Byproducts related to 2,6-Dichloroaniline
| Process | Precursor | Key Byproduct(s) | Reference(s) |
| Sonochemical Degradation | Diclofenac | 2,6-Dichloroaniline , 1-(2,6-dichlorophenyl)-2-indoline-one | nih.govresearchgate.net |
| Microbial N-demethylation | N-Methyl-4-nitroaniline | 4-Nitroaniline, Formaldehyde | plos.org |
| Microbial Dechlorination | 3,4-Dichloroaniline | 3-Chloroaniline | asm.org |
| Photolysis | 3,6-Dichloro-2-methylaniline | 4-Chloroaniline |
Synthesis and Characterization of Novel Derivatives and Analogues of 2,6 Dichloro N Methylaniline
Design and Synthesis of N-Substituted and Ring-Substituted Derivatives
The synthesis of N-substituted and ring-substituted derivatives of 2,6-dichloro-N-methylaniline is a key area of research. One common approach involves the N-acetylation of 3-methylaniline, followed by a series of reactions including chlorination and hydrolysis to yield 2,6-dichloro-3-methylaniline (B30944). researchgate.net Another method is the reaction of the potassium salt of 2-bromobenzoic acid with 2,6-dichloro-3-methylaniline to produce N-(2,6-dichloro-m-tolyl)anthranilic acid, a precursor for further derivatization. sciepub.com
The introduction of various substituents on the nitrogen atom or the aromatic ring can significantly alter the compound's properties. For example, N-chloroacetylation of N-phenyl-2,6-dichloro-3-methylaniline is a step in the synthesis of more complex molecules. google.com The synthesis of 2,6-dicyanoaniline derivatives from substituted anilines has also been explored, highlighting the versatility of the aniline (B41778) scaffold. researchgate.net These synthetic strategies allow for the creation of a diverse library of compounds for further investigation.
Table 1: Examples of Synthesized Derivatives of this compound
| Derivative Name | Starting Material | Key Reaction Type | Reference |
| 2,6-dichloro-3-methylaniline | 3-methylaniline | N-acetylation, chlorination, hydrolysis | researchgate.net |
| N-(2,6-dichloro-m-tolyl)anthranilic acid | 2-bromobenzoic acid and 2,6-dichloro-3-methylaniline | Ullmann condensation | sciepub.com |
| N-chloroacetyl-N-phenyl-2,6-dichloro-3-methylaniline | N-phenyl-2,6-dichloro-3-methylaniline | N-chloroacetylation | google.com |
| 2,6-dicyanoaniline derivatives | Substituted anilines | Multicomponent reaction | researchgate.net |
Incorporation into Heterocyclic and Supramolecular Architectures
The 2,6-dichloroaniline (B118687) moiety has been successfully incorporated into various heterocyclic and supramolecular structures, leading to the development of novel compounds with interesting properties. Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are a prominent class of derivatives. sciensage.inforesearchgate.net For instance, Schiff's bases have been synthesized from 2,6-dichloro-4-trifluoromethylaniline and substituted aromatic vinyl aldehydes. sciensage.info These compounds can act as versatile ligands in coordination chemistry. researchgate.net
Furthermore, the 2,6-dichloroaniline framework has been used to construct more complex heterocyclic systems like quinazolines. researchgate.netderpharmachemica.com The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline derivatives. researchgate.netderpharmachemica.com The incorporation of the 2,6-dichloroaniline moiety into 1,2,3-triazole rings has also been reported, leading to analogues with potential biological activities. researchgate.net These examples demonstrate the utility of 2,6-dichloroaniline derivatives as building blocks for creating diverse and complex molecular architectures.
Metal Complexation and Ligand Development with this compound Moiety
Derivatives of 2,6-dichloroaniline have shown significant potential as ligands for the formation of metal complexes. The presence of nitrogen and other heteroatoms in these derivatives allows for effective coordination with various metal ions. nih.govresearchgate.net Schiff base ligands derived from substituted anilines, for example, readily form complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netnanobioletters.com
The synthesis of azo ligands derived from chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines and their subsequent complexation with Cu(II) and Ni(II) have been reported. nih.gov Spectroscopic techniques such as FTIR, 1H NMR, and mass spectrometry are used to confirm the formation of these metal complexes, with characteristic shifts in the spectra indicating the coordination of the metal to the ligand. nih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.govresearchgate.net The development of such metal complexes is an active area of research, with potential applications in catalysis and medicinal chemistry. nanobioletters.comresearchgate.net
Exploration of Structure-Activity Relationships in Non-Human Biological Systems
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of new therapeutic agents. Researchers have systematically modified the parent compound and evaluated the resulting analogues in various non-human biological systems to identify key structural features responsible for their activity.
Antimicrobial Properties of Derivatives
Numerous derivatives of 2,6-dichloroaniline have been synthesized and screened for their antimicrobial properties against a range of bacteria and fungi. sciensage.inforesearchgate.netresearchgate.net Schiff bases derived from 2,6-dichloro-4-trifluoromethylaniline have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. sciensage.info The antimicrobial activity is often evaluated using methods like the disc diffusion assay, where the zone of inhibition indicates the effectiveness of the compound. sciensage.info
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic ring play a significant role in the antimicrobial potency. For instance, in a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, the C-4-chloropropyl derivative exhibited potent and broad-spectrum antimicrobial activity. researchgate.net Metal complexes of these derivatives often show enhanced antimicrobial activity compared to the ligands alone. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Selected 2,6-Dichloroaniline Derivatives
| Derivative Class | Test Organisms | Key Finding | Reference |
| Schiff bases | Bacillus subtilis, Escherichia coli, Aspergillus niger, Candida albicans | Showed antimicrobial activity | sciensage.info |
| 1,2,3-triazole analogues | Various bacteria and fungi | C-4-chloropropyl derivative was most potent | researchgate.net |
| Metal complexes of azo ligands | E. coli, S. typhi, B. subtilis, C. albicans, A. niger, C. glabrata | Metal complexes showed enhanced activity | nih.gov |
Anti-inflammatory Activity and Related Biochemical Interactions
Derivatives of 2,6-dichloroaniline have been investigated for their anti-inflammatory potential. The synthesis of compounds derived from 2-[(2,6-dichloroanilino)phenyl]acetic acid, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, has yielded molecules with significant anti-inflammatory activity in animal models like the carrageenan-induced rat paw edema test. nih.gov
Some of these compounds have shown activity comparable to the standard drug diclofenac (B195802), with the added benefit of reduced ulcerogenic potential. nih.gov The mechanism of their anti-inflammatory action may be related to the inhibition of lipid peroxidation, as evidenced by reduced levels of malondialdehyde (MDA), a byproduct of this process. nih.gov Further research into novel quinazoline (B50416) derivatives has also identified compounds with potent anti-inflammatory effects. researchgate.net
Enzyme Inhibition and Receptor Binding Studies
The biological activity of this compound derivatives is often mediated through their interaction with specific enzymes and receptors. For example, some derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, explaining their antimicrobial effects.
In the context of other therapeutic areas, derivatives have been designed and evaluated as ligands for specific receptors. For instance, a series of (iso)quinoline and quinazoline compounds derived from a 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine hit were found to be high-affinity ligands for the 5-HT3 receptor. nih.gov Structure-activity relationship studies in this series helped in identifying the key structural features required for high-affinity binding. nih.gov Similarly, other derivatives have been investigated for their ability to inhibit enzymes like methionine S-adenosyltransferase-2 (MAT2A), which is a target in cancer therapy. acs.org These studies highlight the potential of this compound as a scaffold for developing targeted therapeutic agents.
Industrial and Specialized Applications of 2,6 Dichloro N Methylaniline and Its Derivatives
Role as Chemical Intermediates in Pharmaceutical Synthesis
Substituted anilines, including 2,6-dichloro-N-methylaniline and its derivatives, are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of functional groups on the aniline (B41778) ring allows for the construction of complex molecular architectures with desired therapeutic properties.
The broader family of substituted anilines is recognized for its potential in the development of molecules with antimicrobial and anticancer properties . For instance, 2,6-dichloroaniline (B118687), a closely related compound, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the antihypertensive medication clonidine (B47849) wikipedia.org. Another derivative, 2-chloro-6-methylaniline (B140736), serves as a crucial precursor for Dasatinib, a targeted therapy used in the treatment of specific types of cancer .
The synthesis of these pharmaceuticals often involves multi-step processes where the aniline derivative is modified to introduce new functional groups and build the final drug molecule. The presence of chlorine atoms can influence the reactivity of the molecule and the biological activity of the final product.
Table 1: Examples of Pharmaceuticals Derived from Related Anilines
| Aniline Intermediate | Pharmaceutical Agent | Therapeutic Class |
|---|---|---|
| 2,6-Dichloroaniline | Diclofenac | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| 2,6-Dichloroaniline | Clonidine | Antihypertensive |
Applications in Agrochemical and Pesticide Development
The structural motifs present in this compound and its analogues are integral to the design and synthesis of modern agrochemicals. These compounds serve as intermediates in the production of a variety of pesticides, including herbicides and fungicides, contributing to crop protection and enhanced agricultural yields nbinno.com.
For example, the derivative 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) is a key intermediate in the manufacturing of fipronil, a broad-spectrum insecticide nbinno.comgoogle.com. The synthesis of such agrochemicals relies on the specific reactivity of the aniline derivative to build the final, biologically active molecule. Furthermore, 2,6-dichloro-4-nitroaniline (B1670479) is itself a fungicide, highlighting the inherent biocidal potential of this class of compounds smolecule.comnih.gov. The development of agrochemical derivatives from these anilines can involve chemical transformations such as the reduction of a nitro group to an amino group or hydrolysis to generate phenolic compounds, allowing for the creation of products with tailored properties smolecule.com.
Table 2: Agrochemicals Associated with 2,6-Dichloroaniline Derivatives
| Aniline Derivative | Agrochemical | Type |
|---|---|---|
| 2,6-Dichloro-4-(trifluoromethyl)aniline | Fipronil | Insecticide |
Utility in Dye and Pigment Industries
The aniline scaffold is a cornerstone of the synthetic dye industry, and derivatives like this compound are valuable intermediates in the production of certain colorants . These compounds are particularly important in the synthesis of azo dyes, which constitute a large and commercially significant class of synthetic colorants used extensively in the textile and printing industries wikipedia.orgnih.gov.
The formation of azo dyes involves a two-step process: diazotization followed by an azo coupling reaction smolecule.comunb.ca. In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, often another aromatic molecule, to form the characteristic -N=N- azo linkage that imparts color smolecule.comunb.ca. The specific substituents on the aniline ring, such as the chloro and methyl groups in this compound, influence the electronic properties of the molecule and, consequently, the color and stability of the resulting dye smolecule.com. For instance, the methylation of the amino group can improve color fastness and resistance to fading smolecule.com.
Emerging Applications and Materials Science Perspectives
While the primary applications of this compound and its derivatives are well-established, ongoing research continues to explore their potential in new and emerging fields. The inherent chemical reactivity and structural features of these compounds make them attractive candidates for the development of novel materials and molecules with unique properties.
In the realm of materials science, aniline-based compounds are known precursors to polymers such as polyurethanes and polyamides echemi.com. The ability of anilines to undergo polymerization reactions opens up possibilities for creating new materials with tailored properties, such as high strength, flexibility, and thermal resistance echemi.com. The incorporation of halogenated anilines like this compound into polymer chains could potentially enhance flame retardancy or modify other material characteristics.
Furthermore, the exploration of substituted anilines in medicinal chemistry is an active area of research. As previously noted, this class of compounds is being investigated for the development of new antimicrobial and anticancer agents . The synthesis of novel derivatives and the screening of their biological activities could lead to the discovery of new therapeutic leads.
Q & A
Basic Research Questions
Q. What chromatographic techniques are recommended for quantifying 2,6-Dichloro-N-methylaniline in complex matrices such as biological samples?
- Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for quantification. For GC, polar capillary columns (e.g., DB-5MS) are suitable for separating volatile derivatives of the compound. In HPLC, reverse-phase C18 columns with UV detection at 254 nm provide reliable results for biological matrices like human plasma or milk . Method validation should follow guidelines in the Certificate of Analysis for the specific instrument setup .
Q. What are the primary toxicity concerns and safety protocols for handling this compound in laboratory environments?
- Answer : The compound exhibits acute toxicity via dermal, inhalation, and oral routes (Acute Tox. Category 4). Safety protocols include:
- Use of nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
- Respiratory protection with NIOSH-approved masks for aerosolized particles.
- Immediate decontamination of spills using absorbent materials and neutralization with 10% sodium bicarbonate .
Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound post-synthesis?
- Answer : GC-MS (gas chromatography-mass spectrometry) is optimal for structural confirmation. Electron ionization (EI) at 70 eV generates characteristic fragmentation patterns (e.g., m/z 161 [M-Cl]+). HPLC-UV with diode-array detection (DAD) can cross-validate purity by comparing retention times and UV spectra (λ~270 nm) against certified reference standards .
Advanced Research Questions
Q. How can researchers optimize the separation of this compound from structurally similar by-products during synthesis?
- Answer : Gradient HPLC with a mobile phase of acetonitrile/water (pH 2.5, adjusted with trifluoroacetic acid) on a C18 column resolves chlorinated aniline derivatives. For GC, a temperature program starting at 80°C (hold 2 min) ramping to 250°C at 10°C/min minimizes co-elution. Confirm peak identity using spiked standards and tandem mass spectrometry (MS/MS) .
Q. What methodological approaches validate the stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies by storing the compound at 2–30°C (as recommended for related anilines) . Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). For photostability, expose samples to UV light (320–400 nm) and quantify degradation products like 2,6-dichloroaniline using GC-MS .
Q. How to address discrepancies in detection limits when using different mass spectrometry ionization techniques for this compound analysis?
- Answer : Matrix-assisted laser desorption/ionization (MALDI) with 2,5-dihydroxybenzoic acid (DHB)/N,N-dimethylaniline (DMA) matrices enhances sensitivity for high-molecular-weight adducts. In contrast, electrospray ionization (ESI) excels for polar derivatives. Cross-validate methods by spiking samples with isotopically labeled internal standards (e.g., this compound-d₃) to correct for ionization efficiency variations .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data from GC and HPLC analyses of this compound in environmental samples?
- Answer : Discrepancies may arise from matrix interference (e.g., humic acids in soil). Perform solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to purify samples. Validate both methods using spike-and-recovery experiments (85–115% recovery acceptable). If inconsistencies persist, employ LC-MS/MS for definitive quantification .
Experimental Design Considerations
Q. What synthetic routes minimize by-product formation in the preparation of this compound derivatives?
- Answer : Optimize the N-methylation of 2,6-dichloroaniline using methyl iodide in dimethylformamide (DMF) with K₂CO₃ as a base. Monitor reaction progress via thin-layer chromatography (TLC, hexane/ethyl acetate 4:1). To reduce di-methylation by-products, maintain stoichiometric control (1:1 molar ratio of aniline to methylating agent) and reaction temperatures below 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
